D3 Receptor Affinity Contextualized by Core Scaffold SAR
While no direct D3 binding data exists for this specific compound, the 4-(thiophen-3-yl)benzamide core it contains is a validated scaffold for potent D3 receptor ligands . A closely related analog, N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide, exhibits a D3 Ki of 0.5 nM with >14-fold selectivity over D2 (Ki=7.43 nM) . The unique 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain in the target compound is predicted to further modulate this selectivity profile by altering the amide substituent's steric and electronic environment, distinguishing it from the piperazine-butyl analog.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available; inferred from core scaffold SAR |
| Comparator Or Baseline | N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide: D3 Ki = 0.5 nM, D2 Ki = 7.43 nM |
| Quantified Difference | Not applicable; structural differentiation inferred |
| Conditions | Radioligand binding assay using cloned human D3 and D2 receptors |
Why This Matters
The core scaffold's demonstrated sub-nanomolar D3 affinity provides a rational basis for prioritizing this compound in neurological SAR studies over benzamides lacking the 4-(thiophen-3-yl) moiety.
- [1] Chen PJ, Taylor M, Griffin SA, Amani A, et al. Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorg Med Chem Lett. 2019;29(18):2613-2618. View Source
